Beta-Phenylmethamphetamine

Description

BenchChem offers high-quality Beta-Phenylmethamphetamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Phenylmethamphetamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

768295-94-9 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

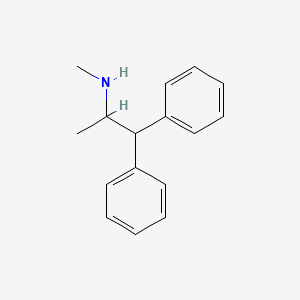

N-methyl-1,1-diphenylpropan-2-amine |

InChI |

InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |

InChI Key |

YZFPOMOQFPMBPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)NC |

Origin of Product |

United States |

An In-depth Technical Guide to Beta-Phenylmethamphetamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beta-Phenylmethamphetamine is a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. The synthesis, possession, and use of this compound may be illegal and are not endorsed.

Introduction

Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenyl-phenethylamine) is a potent and long-lasting synthetic stimulant of the phenethylamine (B48288) chemical class.[1][2] Structurally, it is an analog of methamphetamine with a phenyl group substituted at the beta position of the propane (B168953) backbone. This substitution significantly influences its pharmacological profile, distinguishing it from methamphetamine and other related phenethylamines. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological information for beta-phenylmethamphetamine, tailored for a scientific audience.

Chemical Structure and Properties

The chemical identity and fundamental properties of beta-phenylmethamphetamine are summarized below.

Chemical Structure

The structure of beta-phenylmethamphetamine features a central propane chain with a methylamino group at the second carbon (the alpha position) and two phenyl substituents at the first carbon (the beta position).

Caption: 2D representation of the beta-phenylmethamphetamine molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of beta-phenylmethamphetamine is provided in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1-diphenyl-2-methylaminopropane | [1] |

| Other Names | N,α-dimethyl-β-phenyl-phenethylamine | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [1] |

| Molecular Weight | 225.335 g/mol | [1] |

| CAS Number | 768295-94-9 (freebase), 3139-56-8 (HCl) | [1] |

| PubChem CID | 201042 | [1] |

| SMILES | c2ccccc2C(C(C)NC)c1ccccc1 | [1] |

| InChI | InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 | [1] |

Synthesis

Reductive Amination of 1,1-Diphenylacetone (B1664572)

A plausible and direct method for the synthesis of beta-phenylmethamphetamine is the reductive amination of 1,1-diphenylacetone with methylamine.[1][2] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product.

Caption: Proposed synthesis of beta-phenylmethamphetamine via reductive amination.

Synthesis from Benzhydrylnitrile

An alternative synthetic pathway starts from benzhydrylnitrile (diphenylacetonitrile), which is a known precursor in the synthesis of methadone.[2] This route involves a Grignard reaction followed by reductive amination.

-

Grignard Reaction: Benzhydrylnitrile reacts with a methyl magnesium halide (e.g., MeMgBr) to form an intermediate imine.

-

Reduction: The resulting imine is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield beta-phenylmethamphetamine.[2]

Note: The specific reaction conditions, solvents, temperatures, and purification methods for these syntheses would require experimental optimization.

Pharmacological Properties

The pharmacological profile of beta-phenylmethamphetamine is primarily that of a central nervous system stimulant. However, it also exhibits other notable activities. Due to the scarcity of modern research, much of the understanding of its mechanism of action is inferred from its chemical structure and older studies.

Mechanism of Action

The bulky phenyl group at the beta position is thought to sterically hinder the molecule's ability to act as a substrate for monoamine transporters, which is the primary mechanism of releasing agents like methamphetamine. Therefore, it is hypothesized that beta-phenylmethamphetamine primarily acts as a reuptake inhibitor of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).

The parent compound, beta-phenylethylamine (PEA), is known to interact with the trace amine-associated receptor 1 (TAAR1) and inhibit the vesicular monoamine transporter 2 (VMAT2).[3] It is plausible that beta-phenylmethamphetamine shares some of these activities, which would contribute to its overall stimulant effects by increasing synaptic concentrations of monoamines.

Caption: Hypothesized mechanism of action of beta-phenylmethamphetamine.

Pharmacological Effects

-

Stimulant Effects: Beta-phenylmethamphetamine is a potent locomotor stimulant, though reported to be less potent than methamphetamine.[2] Its stimulant effects are described as long-lasting.[1][2]

-

Analgesic Effects: Studies have indicated that beta-phenylmethamphetamine possesses analgesic (pain-reducing) properties.[2] This effect is likely mediated by the increase in synaptic norepinephrine rather than through action on opioid receptors.[2]

-

Spasmolytic Effects: Some water-soluble derivatives of diphenylaminopropane, the chemical family of beta-phenylmethamphetamine, have been shown to have spasmolytic activity, surpassing that of papaverine (B1678415) in some instances.[2]

Quantitative Pharmacological Data: To date, specific binding affinities (Ki values) or functional potencies (IC₅₀ or EC₅₀ values) for beta-phenylmethamphetamine at monoamine transporters or receptors are not available in publicly accessible literature. This represents a significant gap in the understanding of its pharmacological profile.

Metabolism

The metabolic fate of beta-phenylmethamphetamine has not been formally studied. However, it is unlikely to be metabolized to methamphetamine due to the stability of the carbon-phenyl bond. The metabolism of the parent compound, phenethylamine, involves monoamine oxidases (MAO-A and MAO-B) and other enzymes, leading to the formation of phenylacetic acid.[3] It is plausible that beta-phenylmethamphetamine undergoes similar oxidative deamination, as well as hydroxylation of the phenyl rings.

Caption: A plausible, though unconfirmed, metabolic pathway for beta-phenylmethamphetamine.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of beta-phenylmethamphetamine are not available in the current body of literature. For researchers interested in studying this or similar compounds, a general experimental workflow is proposed below.

Caption: General experimental workflow for the characterization of a novel psychoactive compound.

Conclusion

Beta-Phenylmethamphetamine is a potent, long-acting stimulant with a pharmacological profile that likely differs significantly from that of methamphetamine due to its beta-phenyl substitution. While its chemical properties are well-defined, a comprehensive understanding of its pharmacology is hampered by a lack of modern, quantitative data. Further research is required to elucidate its precise mechanism of action, binding affinities, metabolic fate, and pharmacokinetic profile. Such studies would be invaluable for a complete toxicological and pharmacological assessment of this compound.

References

Unveiling the Enigmatic Profile of Beta-Phenylmethamphetamine: A Call for Scientific Exploration

For the attention of Researchers, Scientists, and Drug Development Professionals.

Chemical Structure

Beta-Phenylmethamphetamine is a substituted phenethylamine (B48288). Its structure is characterized by a phenethylamine backbone with a methyl group on the alpha carbon and another methyl group on the nitrogen atom, as well as an additional phenyl group on the beta carbon.

Known and Postulated Pharmacological Effects

Information regarding the specific pharmacological effects of Beta-Phenylmethamphetamine is scarce and largely qualitative. It is referred to as a potent and long-lasting stimulant drug.[1][3] Some anecdotal reports and forum discussions suggest potential analgesic properties, though these claims are not substantiated by robust scientific studies.[3] The locomotor stimulant activity of Beta-Phenylmethamphetamine has been noted, although it is considered to be less potent than methamphetamine.[3]

Structural Relationship to Methamphetamine and Phenylethylamine

To understand the potential pharmacology of Beta-Phenylmethamphetamine, it is useful to compare its structure to its better-understood relatives: methamphetamine and phenylethylamine (PEA).

Comparative Pharmacology: A Look at Structural Analogs

Given the lack of direct data, examining the pharmacology of methamphetamine and phenylethylamine can offer insights into the potential mechanisms of action of Beta-Phenylmethamphetamine.

-

Methamphetamine: A potent central nervous system stimulant, methamphetamine primarily acts as a releasing agent of dopamine, norepinephrine, and serotonin (B10506) from presynaptic nerve terminals. It is a substrate for the monoamine transporters (DAT, NET, and SERT) and reverses their function, leading to a non-vesicular release of neurotransmitters.[4][5] It also has activity as an agonist at the trace amine-associated receptor 1 (TAAR1), which contributes to its overall pharmacological effects.[6][7]

-

Phenylethylamine (PEA): An endogenous trace amine, PEA also functions as a central nervous system stimulant.[8] Its mechanism of action involves the activation of TAAR1, which in turn modulates the function of monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin.[9][10][11] PEA is rapidly metabolized by monoamine oxidase B (MAO-B), resulting in a short duration of action.[12][13]

Based on these comparisons, it is plausible that Beta-Phenylmethamphetamine interacts with monoamine transporters and may act as a TAAR1 agonist. The presence of the beta-phenyl group is a significant structural modification that would likely alter its binding affinity and functional activity at these targets compared to methamphetamine and PEA.

Gaps in Knowledge and Future Directions

The current understanding of the pharmacological profile of Beta-Phenylmethamphetamine is severely limited. To build a comprehensive profile, future research should focus on:

-

Receptor Binding and Functional Assays: Quantitative determination of the binding affinities (Ki) and functional activities (e.g., IC50, EC50) of Beta-Phenylmethamphetamine at a wide range of targets, including:

-

Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)

-

Trace Amine-Associated Receptor 1 (TAAR1)

-

Serotonin, dopamine, and adrenergic receptors

-

-

In Vivo Studies: Characterization of its behavioral effects, including locomotor activity, reinforcing properties, and potential analgesic effects in animal models. Determination of its potency (ED50) for these effects is crucial.

-

Pharmacokinetic Studies: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, including its half-life, bioavailability, and metabolic pathways.

Conclusion

References

- 1. β-Phenylmethamphetamine - Wikipedia [en.wikipedia.org]

- 2. About: http://dbpedia.org/resource/Beta-Phenylmethamphetamine [dbpedia.org]

- 3. bluelight.org [bluelight.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Researchers uncover molecular mechanism of methamphetamine binding to trace amine receptor TAAR1 | EurekAlert! [eurekalert.org]

- 7. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amphetamine Potentiates the Effects of β-Phenylethylamine through Activation of an Amine-Gated Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of 5-hydroxytryptamine and beta-phenylethylamine in perfused rat lung and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Beta-Phenylmethamphetamine: A Technical Guide for Researchers

Introduction to Beta-Phenylmethamphetamine

Beta-Phenylmethamphetamine is a potent and long-lasting stimulant drug.[1] Structurally, it is a derivative of phenethylamine (B48288) and is closely related to amphetamine and methamphetamine. The key structural features of Beta-Phenylmethamphetamine, including the N-methylation and the beta-phenyl group, are expected to significantly influence its interaction with monoamine transporters, which are the primary targets for many stimulant drugs. The structure-activity relationships of phenethylamines suggest that substitutions on the phenethylamine backbone can alter potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2]

Predicted In Vitro Activity Profile

Based on the structure-activity relationships of amphetamine and its analogs, Beta-Phenylmethamphetamine is predicted to act as a monoamine transporter substrate, inhibiting the reuptake of dopamine, norepinephrine, and serotonin, and promoting their release.

-

Dopamine Transporter (DAT): Like dextromethamphetamine, Beta-Phenylmethamphetamine is expected to be a potent substrate for DAT, leading to increased extracellular dopamine concentrations. This interaction is the likely basis for its stimulant effects.

-

Norepinephrine Transporter (NET): Phenethylamines typically exhibit high affinity for NET. Therefore, Beta-Phenylmethamphetamine is also anticipated to be a potent interactor at this transporter, contributing to its stimulant properties.

-

Serotonin Transporter (SERT): The activity of amphetamine analogs at SERT is more variable and depends on specific structural modifications. The addition of a β-keto group, for instance, generally decreases potency at SERT.[1] The precise interaction of Beta-Phenylmethamphetamine with SERT would require empirical determination.

Experimental Protocols for In Vitro Characterization

To definitively determine the in vitro activity of Beta-Phenylmethamphetamine, a series of standardized assays targeting the monoamine transporters are necessary. These assays are crucial for establishing its potency (IC50/Ki) and efficacy (EC50) as an inhibitor of monoamine uptake and as a releasing agent.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. In this case, these assays would quantify the binding affinity of Beta-Phenylmethamphetamine to DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporters, or from brain tissue known to be rich in these transporters (e.g., striatum for DAT).

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of Beta-Phenylmethamphetamine.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of Beta-Phenylmethamphetamine that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

These assays directly measure the ability of a compound to block the transport of monoamines into cells.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells or other suitable cell lines stably expressing the human DAT, NET, or SERT are cultured.

-

Assay Procedure: The cells are pre-incubated with varying concentrations of Beta-Phenylmethamphetamine. Subsequently, a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up by the cells is measured by scintillation counting.

-

Data Analysis: The concentration of Beta-Phenylmethamphetamine that produces 50% inhibition of monoamine uptake (IC50) is determined by non-linear regression analysis.

Monoamine Release Assays

Release assays are used to determine if a compound acts as a substrate for the transporter, causing the reverse transport or "efflux" of monoamines from the cell.

Methodology:

-

Preloading: Cells expressing the transporter of interest are preloaded with a radiolabeled monoamine.

-

Induction of Release: After washing to remove excess extracellular radiolabel, the cells are exposed to varying concentrations of Beta-Phenylmethamphetamine.

-

Quantification of Release: The amount of radioactivity released into the extracellular medium is measured over time using scintillation counting.

-

Data Analysis: The concentration of Beta-Phenylmethamphetamine that elicits 50% of the maximal release (EC50) is calculated to determine its potency as a releasing agent.

Data Presentation

While specific quantitative data for Beta-Phenylmethamphetamine is unavailable, the results from the aforementioned experiments would typically be summarized in tables for clear comparison of its activity across the different monoamine transporters.

Table 1: Predicted Binding Affinities (Ki, nM) of Beta-Phenylmethamphetamine at Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|

| Beta-Phenylmethamphetamine | To be determined | To be determined | To be determined |

Table 2: Predicted Functional Potencies (IC50/EC50, nM) of Beta-Phenylmethamphetamine at Monoamine Transporters

| Compound | DAT Uptake IC50 (nM) | NET Uptake IC50 (nM) | SERT Uptake IC50 (nM) | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

|---|

| Beta-Phenylmethamphetamine | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows relevant to the in vitro characterization of Beta-Phenylmethamphetamine.

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Beta-Phenylmethamphetamine

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Beta-phenylmethamphetamine (β-PM) is a stimulant of the phenethylamine (B48288) class, structurally related to both methamphetamine and the endogenous trace amine β-phenylethylamine (β-PEA).[1][2] While specific quantitative pharmacological data for β-phenylmethamphetamine is limited in publicly accessible literature, its mechanism of action can be inferred from its structural characteristics and the well-documented pharmacology of related compounds. This technical guide synthesizes the available information on β-phenylmethamphetamine and provides a detailed overview of the anticipated molecular mechanisms underlying its stimulant effects. The primary modes of action are expected to involve interactions with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and the trace amine-associated receptor 1 (TAAR1), leading to increased extracellular concentrations of monoamine neurotransmitters. This guide also presents detailed experimental protocols for key assays used to characterize the pharmacological profile of novel psychoactive substances like β-phenylmethamphetamine.

Introduction

Beta-phenylmethamphetamine (N,α-dimethyl-β-phenyl-phenethylamine) is recognized as a potent and long-lasting stimulant drug.[1][2] Its chemical structure, featuring a phenethylamine core with methyl groups on both the alpha and beta carbons of the ethyl chain, suggests a pharmacological profile that overlaps with both amphetamine-type stimulants and endogenous trace amines. Understanding the precise molecular interactions of β-phenylmethamphetamine is crucial for predicting its physiological and psychoactive effects, as well as its potential for abuse and therapeutic applications. This document aims to provide a comprehensive technical overview of its presumed mechanism of action, supported by data from related compounds and detailed experimental methodologies for its further investigation.

Putative Mechanism of Action

The mechanism of action of β-phenylmethamphetamine is likely multifaceted, primarily targeting the key regulators of monoaminergic neurotransmission.

Interaction with Monoamine Transporters (DAT, NET, SERT)

Like other phenethylamines, β-phenylmethamphetamine is expected to interact with the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

β-phenylmethamphetamine likely acts as both a competitive inhibitor of these transporters and a substrate for reverse transport. As a competitive inhibitor, it would block the reuptake of dopamine, norepinephrine, and serotonin, leading to their accumulation in the synapse. As a substrate, it would be transported into the presynaptic neuron, triggering a conformational change in the transporter that results in the efflux of endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[3] This dual action is a hallmark of many amphetamine-like stimulants and is a primary contributor to their potent sympathomimetic and central nervous system stimulant effects.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Inside the presynaptic terminal, β-phenylmethamphetamine is anticipated to interact with the vesicular monoamine transporter 2 (VMAT2).[4][5] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, β-phenylmethamphetamine would disrupt this sequestration process, leading to an increase in cytosolic dopamine, norepinephrine, and serotonin concentrations.[6] This elevated cytoplasmic pool of neurotransmitters further drives reverse transport through DAT, NET, and SERT, amplifying the synaptic monoamine levels.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines like β-PEA, as well as by amphetamine and methamphetamine.[7] Given its structural similarity, β-phenylmethamphetamine is likely a TAAR1 agonist. TAAR1 activation can modulate the activity of monoamine transporters and neuronal firing rates.[7] Agonism at TAAR1 is known to contribute to the overall pharmacological effects of amphetamines, including their stimulant and rewarding properties.

Quantitative Pharmacological Data

Specific quantitative data for β-phenylmethamphetamine is scarce in the available literature. To provide a framework for its potential pharmacological profile, the following tables summarize data for the closely related compounds β-phenylethylamine (β-PEA) and methamphetamine.

Table 1: Monoamine Transporter Inhibition Constants (IC50, nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Beta-Phenylmethamphetamine | Data not available | Data not available | Data not available |

| β-Phenylethylamine (β-PEA) | ~4,300[8] | Data not available | >10,000[9] |

| d-Methamphetamine | 45.7 | 12.7 | 1,860 |

Data for d-Methamphetamine from Rothman et al. (2001). J Pharmacol Exp Ther. 299(1):121-30.

Table 2: TAAR1 Agonist Activity (EC50, µM)

| Compound | Human TAAR1 EC50 (µM) | Rat TAAR1 EC50 (µM) | Mouse TAAR1 EC50 (µM) |

| Beta-Phenylmethamphetamine | Data not available | Data not available | Data not available |

| β-Phenylethylamine (β-PEA) | ~0.1 - 0.5[10][11] | ~0.9 | ~0.5 |

| S-(+)-Methamphetamine | ~4.44[12] | 0.89[12] | 0.92[12] |

Table 3: VMAT2 Inhibition

| Compound | VMAT2 Ki (µM) | VMAT2 IC50 (µM) |

| Beta-Phenylmethamphetamine | Data not available | Data not available |

| β-Phenylethylamine (β-PEA) | Data not available | Data not available |

| d-Amphetamine | ~2[13] | ~5-10 |

IC50 data for d-Amphetamine from various sources suggesting a range.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like β-phenylmethamphetamine.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant dopamine, norepinephrine, or serotonin transporter are prepared from cultured cells (e.g., HEK293) via homogenization and centrifugation.[14] Protein concentration is determined using a standard assay (e.g., BCA).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (β-phenylmethamphetamine).[15]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[14]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[16]

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Synaptosome Uptake Assay for Monoamine Transporters

This protocol measures the ability of a test compound to inhibit the uptake of neurotransmitters into presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents. The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.[18]

-

Assay Buffer: A Krebs-Ringer buffer or similar physiological salt solution is used.

-

Uptake Inhibition: Synaptosomes are pre-incubated with increasing concentrations of the test compound (β-phenylmethamphetamine).

-

Initiation of Uptake: Uptake is initiated by the addition of a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.[19]

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., nomifensine (B1679830) for DAT) or by conducting the assay at 0-4°C. The IC50 value for uptake inhibition is calculated using non-linear regression.

In Vivo Microdialysis

This protocol allows for the real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.[20]

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent (e.g., rat or mouse). The cannula is secured to the skull with dental cement.[21]

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.[22]

-

Drug Administration: The test compound (β-phenylmethamphetamine) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis.

-

Post-Drug Collection: Dialysate samples continue to be collected for several hours after drug administration.

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration. Statistical analysis is performed to determine the significance of drug-induced changes in neurotransmitter levels over time.

Visualizations

Signaling Pathways

Caption: Putative signaling pathways of beta-phenylmethamphetamine.

Experimental Workflows

Caption: Workflow diagrams for key pharmacological assays.

Conclusion

While direct quantitative pharmacological data for beta-phenylmethamphetamine remains elusive in the current scientific literature, its structural analogy to well-characterized phenethylamines provides a strong basis for predicting its mechanism of action. It is highly probable that β-phenylmethamphetamine functions as a potent monoamine releaser and reuptake inhibitor, primarily through its interactions with DAT, NET, SERT, and VMAT2. Additionally, its likely agonism at TAAR1 would further contribute to its complex pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of β-phenylmethamphetamine and other novel psychoactive substances, which is essential for understanding their neurochemical effects and potential clinical and societal implications. Further research is imperative to fully elucidate the specific binding affinities, transporter inhibition potencies, and functional activities of this compound.

References

- 1. β-Phenylmethamphetamine - Wikipedia [en.wikipedia.org]

- 2. bluelight.org [bluelight.org]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Effect of beta-phenylethylamine on synaptosomal and glial transport of labeled neuromediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. revvity.com [revvity.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MK-801 attenuates the dopamine-releasing but not the behavioral effects of methamphetamine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Landscape of Beta-Phenylmethamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenethylamine) is a stimulant drug whose neurochemical effects are not extensively documented in publicly available scientific literature. This technical guide synthesizes the available information on Beta-Phenylmethamphetamine and provides a detailed neuropharmacological profile inferred from its structural analogs, primarily β-phenylethylamine (β-PEA) and methamphetamine. The primary mechanism of action is likely centered on the modulation of monoaminergic systems, particularly dopamine (B1211576), through interactions with the dopamine transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1). This document presents available data, outlines relevant experimental protocols, and visualizes the presumed signaling pathways to provide a foundational understanding for research and drug development professionals.

Introduction

Beta-Phenylmethamphetamine is a structural analog of methamphetamine and β-phenylethylamine, suggesting a mechanism of action as a central nervous system stimulant.[1] While specific pharmacological data for this compound is sparse, its chemical structure points towards significant interaction with the dopaminergic system. This guide will explore its presumed effects on dopamine release, reuptake, and receptor interactions, drawing parallels from more extensively studied phenethylamines.

Presumed Mechanism of Action

Based on its structural similarity to methamphetamine and β-PEA, Beta-Phenylmethamphetamine is hypothesized to exert its primary neurochemical effects through a dual mechanism:

-

Dopamine Transporter (DAT) Interaction: Like other amphetamines, it is expected to act as a DAT substrate, leading to competitive inhibition of dopamine reuptake and promoting reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.[2][3]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine and amphetamine derivatives are known agonists at TAAR1.[4][5][6] Activation of TAAR1 can modulate dopamine transporter function and neuronal firing rates, contributing to the overall increase in synaptic dopamine.[7]

Quantitative Neurochemical Data

Direct quantitative data for Beta-Phenylmethamphetamine is exceptionally limited in the available scientific literature. A 1973 study on a series of diphenylaminopropane derivatives, including Beta-Phenylmethamphetamine, indicated that it possesses locomotor stimulant effects in animal models, though it is less potent than methamphetamine.[8][9] The same study also noted some analgesic properties.[8][9]

To provide a comparative context, the following table summarizes the binding affinities and functional potencies of structurally related compounds at the dopamine transporter.

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Beta-Phenylmethamphetamine | DAT | - | - | Not Available | Not Available | - |

| d-Amphetamine | DAT | [3H]WIN 35,428 Binding | Human | 630 | - | [10] |

| d-Methamphetamine | DAT | [3H]WIN 35,428 Binding | Human | 344 | - | [10] |

| β-Phenylethylamine (β-PEA) | DAT | [3H]WIN 35,428 Binding | Human | 3,200 | - | [10] |

| Dopamine | DAT | [3H]WIN 35,428 Binding | Human | 1,600 | - | [10] |

Table 1: Comparative Binding Affinities for the Dopamine Transporter (DAT). Data for Beta-Phenylmethamphetamine is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the neurochemical effects of Beta-Phenylmethamphetamine.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from standard competitive binding assays used to determine the affinity of a compound for the dopamine transporter.

Objective: To determine the inhibition constant (Ki) of Beta-Phenylmethamphetamine for the dopamine transporter.

Materials:

-

Rat striatal tissue or cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

-

Unlabeled competitor: Beta-Phenylmethamphetamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine), and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of Beta-Phenylmethamphetamine, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value of Beta-Phenylmethamphetamine using non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol is for measuring extracellular dopamine levels in the brain of a freely moving animal following administration of Beta-Phenylmethamphetamine.

Objective: To quantify changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens, striatum) in response to Beta-Phenylmethamphetamine.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Experimental animals (e.g., rats, mice).

-

Beta-Phenylmethamphetamine solution for injection.

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer Beta-Phenylmethamphetamine (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor drug-induced changes in dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline average.

Signaling Pathways

The presumed interaction of Beta-Phenylmethamphetamine with DAT and TAAR1 initiates a cascade of intracellular events that culminate in increased synaptic dopamine and subsequent downstream signaling.

Dopaminergic Synapse Signaling

Beta-Phenylmethamphetamine is expected to increase the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2).

TAAR1 Signaling Cascade

Activation of TAAR1 by Beta-Phenylmethamphetamine likely initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter, which can modulate its function.[7]

Conclusion

While direct experimental data on the neurochemical effects of Beta-Phenylmethamphetamine are scarce, its structural similarity to well-characterized psychostimulants provides a strong basis for its presumed mechanism of action. It is anticipated to be a potent dopamine-releasing agent, acting through the dopamine transporter and TAAR1. The provided experimental protocols and conceptual signaling pathways offer a framework for future research to definitively characterize the pharmacology of this compound. Further investigation is warranted to elucidate its precise binding affinities, in vivo effects on monoamine levels, and its potential for abuse and neurotoxicity. This guide serves as a foundational resource for scientists and researchers aiming to bridge the current knowledge gap surrounding the neurochemical effects of Beta-Phenylmethamphetamine.

References

- 1. β-Phenylmethamphetamine - Wikipedia [en.wikipedia.org]

- 2. Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of methamphetamine and other amines by trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 8. [On the pharmacology of a series of diphenylaminopropane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bluelight.org [bluelight.org]

- 10. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Beta-Phenylmethamphetamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research conducted on beta-phenylmethamphetamine and its analogs, with a primary focus on early studies that predate the 1980s. This document collates available data on the synthesis, pharmacology, and structure-activity relationships of these compounds, offering a historical perspective on their development and initial characterization.

Introduction

Beta-phenylmethamphetamine, chemically known as N,α-dimethyl-β-phenylethylamine, is a potent and long-lasting stimulant drug.[1] Early investigations into this class of compounds, often categorized as diphenylaminopropane derivatives, sought to understand the impact of structural modifications on their pharmacological effects. These pioneering studies laid the groundwork for understanding the complex interplay between chemical structure and biological activity in the realm of phenethylamines.

Synthesis of Beta-Phenylmethamphetamine and its Analogs

A common synthetic pathway would involve the following key steps:

-

Preparation of the Ketone Intermediate: The synthesis would likely start from a precursor such as 1,1-diphenylacetone.

-

Reductive Amination: The ketone is reacted with methylamine (B109427) in the presence of a reducing agent to form the secondary amine.

This process allows for the introduction of the N-methyl group and the formation of the final beta-phenylmethamphetamine structure. Variations in the starting phenyl-substituted acetone (B3395972) would yield a variety of analogs.

Early Pharmacological Investigations

Pioneering pharmacological studies on beta-phenylmethamphetamine analogs were conducted to elucidate their effects on the central nervous system and other physiological parameters. A key study in this area was published by Schmidt et al. in 1973 in the journal Die Pharmazie. This research explored the pharmacology of a series of diphenylaminopropane derivatives.[1][2]

Experimental Protocols

While the complete, detailed experimental protocols from these early studies are not fully accessible, the available information and common practices of the time allow for a reconstruction of the likely methodologies employed.

Animal Models: The studies predominantly used mice, rats, and guinea pigs to assess the pharmacological effects of the compounds.[2]

Acute Toxicity Studies:

-

Objective: To determine the lethal dose (LD50) of the compounds.

-

Method: Graded doses of the test compounds were administered to groups of animals, typically via intraperitoneal or oral routes. The mortality rate was observed over a specified period (e.g., 24-48 hours), and the LD50 value was calculated using statistical methods.

Motor Activity Assessment:

-

Objective: To evaluate the stimulant or depressant effects on the central nervous system.

-

Method: Animals were placed in activity cages equipped with sensors to detect movement. The level of spontaneous motor activity was recorded over time after administration of the test compound or a vehicle control.

Analgesic Activity Screening:

-

Objective: To determine if the compounds possess pain-relieving properties.

-

Method: Standard analgesic assays of the era, such as the hot plate test or tail-flick test, were likely used. The latency of the animal's response to a thermal stimulus was measured before and after drug administration.

Isolated Tissue Assays:

-

Objective: To study the effects of the compounds on specific receptors and smooth muscle.

-

Method: Tissues such as the guinea pig ileum were isolated and placed in an organ bath. The contractile or relaxant responses of the tissue to the test compounds, as well as their potential to antagonize the effects of standard agonists (e.g., acetylcholine, barium), were recorded.[2]

Cardiovascular Assessments:

-

Objective: To determine the effects on blood pressure and heart rate.

-

Method: Anesthetized animals were instrumented to directly measure arterial blood pressure and heart rate. The compounds were administered intravenously, and changes in cardiovascular parameters were recorded.[2]

Summary of Early Pharmacological Findings

The 1973 study by Schmidt et al. provided valuable insights into the structure-activity relationships of diphenylaminopropane derivatives. The key findings from the English abstract of this paper are summarized below.[3]

-

Toxicity: Substitution on the amino group of the diphenylaminopropane molecule with aliphatic residues, benzyl (B1604629), or pyridyl groups led to a reduction in acute toxicity.[3]

-

Analgesic Activity: Some compounds exhibited analgesic activity that was equal or superior to aminophenazone, a standard analgesic of the time. However, the introduction of a benzyl or pyridyl group resulted in a loss of this effect.[3]

-

Stimulant Activity: The introduction of a benzyl or pyridyl group led to an increase in motility-promoting (stimulant) effects.[3]

-

Comparison to Methamphetamine: Notably, none of the tested derivatives reached the level of stimulant activity observed with methamphetamine.[3]

-

Other Effects: The anticonvulsive action of these compounds was found to be insignificant. Their effects on blood pressure were not uniform and not very strong. In terms of spasmolytic activity, all water-soluble derivatives were found to be several times more potent than papaverine (B1678415) in both in vitro and in vivo models.[3]

Structure-Activity Relationships (SAR)

The early research on beta-phenylmethamphetamine analogs began to delineate the key structural features influencing their pharmacological profile.

The key takeaways from the early SAR studies are presented in the table below.

| Structural Modification | Effect on Pharmacological Activity | Reference |

| Substitution on the Amino Group (Aliphatic, Benzyl, Pyridyl) | Decreased acute toxicity. | [3] |

| Benzyl or Pyridyl Substitution on the Amino Group | Loss of analgesic effect. | [3] |

| Benzyl or Pyridyl Substitution on the Amino Group | Increased motility-promoting (stimulant) effects. | [3] |

| Water-Soluble Amino Group Substitutions | Increased spasmolytic activity. | [3] |

Signaling Pathways and Experimental Workflows

While early research did not elucidate intracellular signaling pathways in the detail we understand them today, the focus was on the overall physiological and behavioral outcomes. The interaction of these compounds with the central nervous system, particularly the monoaminergic systems, was a primary area of interest.

The following diagram illustrates a generalized experimental workflow for the pharmacological screening of these novel compounds during that era.

Conclusion

The early research on beta-phenylmethamphetamine analogs, particularly the work of Schmidt et al. in 1973, provided foundational knowledge about the pharmacological effects and structure-activity relationships of this class of compounds. These studies demonstrated that structural modifications to the diphenylaminopropane backbone could significantly alter toxicity and pharmacodynamic properties, leading to compounds with varying degrees of analgesic, stimulant, and spasmolytic activities. While none of the early analogs surpassed the stimulant potency of methamphetamine, this research was instrumental in mapping the complex pharmacological landscape of phenethylamines and guiding future drug development efforts. Further archival research to uncover the full details of these seminal studies would undoubtedly provide even greater insight into the early history of psychoactive drug research.

References

An In-depth Technical Guide on the Toxicology of Beta-Phenylmethamphetamine

Disclaimer: Direct toxicological studies on Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenyl-phenethylamine) are exceedingly scarce in publicly available scientific literature. Therefore, this guide synthesizes information from studies on structurally related compounds, primarily methamphetamine (METH) and other phenethylamines, to infer potential toxicological properties of Beta-Phenylmethamphetamine. This information is intended for research, scientific, and drug development professionals and should be interpreted with caution.

Introduction

Beta-Phenylmethamphetamine is a potent and long-lasting stimulant drug.[1][2] Due to the limited direct data, this guide provides a comprehensive overview of the known toxicological profiles of closely related phenethylamines to anticipate the potential hazards associated with Beta-Phenylmethamphetamine. The primary focus will be on acute toxicity, mechanisms of action, and organ-specific toxicities observed with similar compounds.

Acute Toxicity

Table 1: Acute Toxicity of Selected Phenethylamines

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| β-Phenylethylamine | Mouse | Subcutaneous | 320[3] |

| β-Phenylethylamine | Mouse | Intravenous | 100[3] |

| β-Methylphenethylamine (β-MePEA) | Mouse | Not Specified | 243.3 ± 4.4[4] |

| Amphetamine | Mouse | Not Specified | 25.0 ± 0.6[4] |

| Methamphetamine | - | - | Data not available in results |

| N-Methylphenethylamine | Mouse | Not Specified | 200.0 ± 2.9[4] |

| p-Methylphenethylamine | Mouse | Not Specified | 206.7 ± 3.3[4] |

| o-Methylphenethylamine | Mouse | Not Specified | 233.3 ± 3.3[4] |

Data presented as mean ± SEM where available.

A 1973 study on a series of diphenylaminopropane derivatives suggested that substitutions on the amino group lead to a reduction in acute toxicity.[5] This could imply that Beta-Phenylmethamphetamine might have a different toxicity profile compared to unsubstituted or differently substituted phenethylamines.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Beta-Phenylmethamphetamine are not available. However, standard methodologies used for related compounds can be adapted.

In Vitro Cytotoxicity Assay (General Protocol):

-

Cell Culture: Human cell lines, such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma), are cultured in appropriate media and conditions.[6]

-

Compound Exposure: Cells are treated with a range of concentrations of the test compound (e.g., Beta-Phenylmethamphetamine) for a specified duration (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (EC50) is calculated to determine the cytotoxic potential of the compound.[6]

In Vivo Acute Toxicity Study (General Protocol):

-

Animal Model: A suitable animal model, such as Swiss male albino mice, is selected.[4]

-

Dosing: The compound is administered to different groups of animals at various dose levels via a specific route (e.g., intraperitoneal, oral).

-

Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

-

LD50 Determination: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the observed mortality rates at different doses.[4]

Mechanisms of Toxicity

The toxic effects of amphetamine-like stimulants are complex and multifactorial, primarily involving the central nervous and cardiovascular systems. The proposed mechanisms for related compounds, which may be applicable to Beta-Phenylmethamphetamine, include:

-

Oxidative Stress: The metabolism of phenethylamines can lead to the production of reactive oxygen species (ROS), causing cellular damage.[7][8][9]

-

Excitotoxicity: Excessive release of neurotransmitters like glutamate (B1630785) can overstimulate neurons, leading to cell death.[7]

-

Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to energy depletion and apoptosis.[10][11]

-

Neuroinflammation: These compounds can activate microglia and astrocytes, leading to the release of inflammatory cytokines that contribute to neuronal damage.[12][13]

Signaling Pathway: Amphetamine-Induced Neurotoxicity

Caption: A diagram illustrating the potential mechanism of Beta-Phenylmethamphetamine-induced neurotoxicity, based on known pathways of amphetamine action.

Organ-Specific Toxicology

5.1. Neurotoxicity

Amphetamine and its analogs are well-documented neurotoxins, primarily affecting dopaminergic and serotonergic systems.[7] Chronic use can lead to neuronal damage, apoptosis, and gliosis in various brain regions.[10] The neurotoxic effects are often associated with hyperthermia and oxidative stress.[7]

Experimental Workflow: In Vitro Neurotoxicity Assessment

Caption: A generalized workflow for assessing the neurotoxic potential of a compound in vitro.

5.2. Cardiotoxicity

Methamphetamine use is associated with significant cardiovascular complications, including hypertension, tachycardia, myocardial infarction, and cardiomyopathy.[14][15][16] The primary mechanism is believed to be excessive catecholamine release, leading to vasospasm and direct cardiotoxic effects.[14][15]

Logical Relationship: Methamphetamine-Induced Cardiotoxicity

Caption: A simplified diagram showing the cascade of events leading to cardiotoxicity from methamphetamine exposure.

5.3. Genotoxicity

Studies on methamphetamine have shown that it can induce genotoxic effects. In vitro, methamphetamine increased the frequency of mutations, micronuclei, and sister chromatid exchange in cultured cells.[8][17] These effects appear to be mediated by the parent compound rather than its metabolites and may involve the generation of reactive oxygen species.[8][17]

Metabolism

The metabolism of Beta-Phenylmethamphetamine has not been specifically described. However, based on the metabolism of related compounds, it is likely to undergo N-demethylation, hydroxylation of the phenyl ring, and beta-hydroxylation. The specific cytochrome P450 (CYP) enzymes involved would need to be determined experimentally, but CYP2D6 is a key enzyme in the metabolism of many phenethylamines.[18] The metabolites may have their own pharmacological and toxicological activities.

Conclusion

While direct toxicological data for Beta-Phenylmethamphetamine is lacking, the available information on structurally similar compounds like methamphetamine and other phenethylamines provides a basis for preliminary hazard assessment. The primary toxicological concerns are likely to be neurotoxicity and cardiotoxicity, mediated by mechanisms involving oxidative stress, excitotoxicity, and excessive catecholamine release. Further in vitro and in vivo studies are imperative to definitively characterize the toxicological profile of Beta-Phenylmethamphetamine. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

References

- 1. β-Phenylmethamphetamine - Wikipedia [en.wikipedia.org]

- 2. About: http://dbpedia.org/resource/Beta-Phenylmethamphetamine [dbpedia.org]

- 3. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bluelight.org [bluelight.org]

- 6. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroimmune Basis of Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiotoxicity associated with methamphetamine use and signs of cardiovascular pathology among methamphetamine users [unsw.edu.au]

- 15. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clinical Characteristics and Management of Methamphetamine‐Associated Cardiomyopathy: State‐of‐the‐Art Review [ouci.dntb.gov.ua]

Beta-Phenylmethamphetamine: A Technical Guide to its Legal Status and Pharmacological Scrutiny

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Phenylmethamphetamine (β-Phenylmethamphetamine) is a synthetic stimulant that has garnered attention within scientific and regulatory communities. As a positional isomer of the widely regulated psychostimulant methamphetamine, its legal status is complex and varies significantly across jurisdictions. This technical guide provides an in-depth analysis of the legal scheduling of beta-phenylmethamphetamine, alongside a review of the pharmacological evaluation methodologies crucial for its classification. Due to the limited availability of public domain quantitative pharmacological data for this specific compound, this guide focuses on the legal frameworks for the control of novel psychoactive substances (NPS) and details the experimental protocols used to generate the data necessary for a comprehensive risk assessment and scheduling recommendation.

Legal Status and Scheduling

The legal control of beta-phenylmethamphetamine is not uniform globally. Its scheduling status is determined by the specific drug control legislation of individual countries, which can range from explicit listing to control under broader analogue legislation.

United Kingdom: In the United Kingdom, beta-phenylmethamphetamine is explicitly controlled as a Class A substance under the Misuse of Drugs Act 1971. This classification places it in the category of drugs considered to have the highest potential for harm, alongside substances like heroin and cocaine.

Germany: Germany has scheduled beta-phenylmethamphetamine under the New Psychoactive Substances Act (NpSG) . This legislation controls the substance for industrial and scientific use only, effectively prohibiting its distribution for human consumption.[1]

United States: The legal status of beta-phenylmethamphetamine in the United States is not explicitly defined by a specific schedule in the Controlled Substances Act (CSA). However, it is highly likely to be considered a controlled substance analogue . The Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption.[2] Given its structural relationship to methamphetamine (a Schedule II substance), beta-phenylmethamphetamine would likely be prosecuted as a Schedule I substance if encountered in the illicit market. The determination of "substantial similarity" is made on a case-by-case basis, considering both chemical structure and pharmacological effects.

Canada: In Canada, amphetamines, their salts, derivatives, isomers, and analogues are listed under Schedule I of the Controlled Drugs and Substances Act.[3][4] This broad definition likely encompasses beta-phenylmethamphetamine as a positional isomer of methamphetamine, thus rendering it a controlled substance.[3]

Australia: The Australian Poisons Standard, which governs the availability of medicines and poisons, classifies substances into schedules. Amphetamine and its derivatives are typically listed in Schedule 8 (Controlled Drug) or Schedule 9 (Prohibited Substance) .[5][6][7] While beta-phenylmethamphetamine is not explicitly named, as a positional isomer of methamphetamine, it would likely be captured under the broad definitions and controlled as a prohibited substance.[7]

European Union: Within the European Union, the control of new psychoactive substances can be implemented at the member state level or through an EU-wide decision. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) plays a key role in identifying and risk-assessing new substances.[8][9][10][11] While there is no EU-wide ban specifically naming beta-phenylmethamphetamine, many member states have legislation that controls amphetamine analogues.

International Control: Beta-Phenylmethamphetamine is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971. However, the United Nations Office on Drugs and Crime (UNODC) monitors the emergence of new psychoactive substances and may recommend international control based on a critical review by the World Health Organization.[12][13][14][15][16][17]

Pharmacological Profile and Evaluation

A comprehensive pharmacological assessment is fundamental to determining the abuse potential and scheduling of a substance like beta-phenylmethamphetamine. This evaluation typically focuses on its interaction with the monoamine transporter system, which is the primary target of amphetamine-like stimulants.

It is critical to note that specific, publicly available quantitative pharmacological data for beta-phenylmethamphetamine is scarce. The following sections describe the key pharmacological parameters and the experimental methodologies used to obtain them. This information is essential for any future regulatory evaluation of this compound.

Monoamine Transporter Interactions

The stimulant effects of amphetamines are primarily mediated by their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Amphetamine and its analogues can act as both inhibitors of reuptake and as substrates for the transporters, leading to reverse transport (efflux) of neurotransmitters.

Quantitative Data Summary (Hypothetical)

To illustrate the type of data required for a thorough assessment, the following table presents a hypothetical summary of pharmacological data for a stimulant compound. Note: These values are for illustrative purposes only and do not represent actual data for beta-phenylmethamphetamine.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki, nM) | 50 | 25 | 800 |

| Uptake Inhibition (IC50, nM) | 150 | 75 | >10,000 |

| Neurotransmitter Release (EC50, nM) | 200 | 100 | >10,000 |

In Vivo Effects

Preclinical studies in animal models are used to assess the behavioral effects of a substance, providing insights into its abuse liability and stimulant properties.

-

Locomotor Activity: Increased locomotor activity in rodents is a hallmark of psychostimulant drugs.

-

Drug Discrimination: This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues. The ability of a novel compound to substitute for a known drug of abuse (e.g., d-amphetamine or cocaine) is a strong indicator of similar subjective effects and abuse potential.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a potential psychostimulant.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of beta-phenylmethamphetamine for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters, or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for the binding assay.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (beta-phenylmethamphetamine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

Objective: To determine the potency (IC50) of beta-phenylmethamphetamine to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.

-

Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: Uptake is initiated by the addition of a low concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Incubation: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification and Data Analysis: The amount of radioactivity accumulated in the synaptosomes is determined by liquid scintillation counting, and the IC50 values are calculated.

Neurotransmitter Release Assays

Objective: To determine the ability and potency (EC50) of beta-phenylmethamphetamine to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes or cells.

Methodology:

-

Loading: Synaptosomes or cells expressing the respective transporters are pre-loaded with a radiolabeled neurotransmitter.

-

Washing: Excess extracellular radiolabel is removed by washing.

-

Release Stimulation: The pre-loaded preparations are exposed to various concentrations of the test compound.

-

Sample Collection: The amount of radioactivity released into the supernatant is measured over time.

-

Quantification and Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity in the preparation. The EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release, is determined.

Visualization of the Legal Scheduling Workflow

The determination of the legal status of a novel psychoactive substance like beta-phenylmethamphetamine often follows a logical workflow that integrates chemical, pharmacological, and public health data.

Caption: Workflow for the legal scheduling of a new psychoactive substance.

Conclusion

The legal status of beta-phenylmethamphetamine is multifaceted, with explicit controls in some nations and reliance on analogue legislation in others. A definitive and universally accepted classification hinges on a thorough pharmacological evaluation, for which there is currently a significant lack of publicly available quantitative data. The experimental protocols detailed in this guide provide a roadmap for generating the necessary data to ascertain its abuse potential and inform evidence-based scheduling decisions. For researchers and drug development professionals, understanding both the legal landscape and the requisite scientific evaluation is paramount when encountering novel psychoactive substances.

References

- 1. β-Phenylmethamphetamine - Wikipedia [en.wikipedia.org]

- 2. Federal Register :: Solicitation of Information on the Use of Phenethylamine-Related Compounds [federalregister.gov]

- 3. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]

- 4. rtglaw.ca [rtglaw.ca]

- 5. Schedule 8 medicines [health.nsw.gov.au]

- 6. acic.gov.au [acic.gov.au]

- 7. tga.gov.au [tga.gov.au]

- 8. New phenethylamines in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methamphetamine boom worries Europeans | Society | EL PAÍS English [english.elpais.com]

- 10. drugsandalcohol.ie [drugsandalcohol.ie]

- 11. Estimated Prevalence of Amphetamine and Methamphetamine Use in the EU | Drug Policy Facts [drugpolicyfacts.org]

- 12. unodc.org [unodc.org]

- 13. The challenge of new psychoactive substances [unodc.org]

- 14. unodc.org [unodc.org]

- 15. unodc.org [unodc.org]

- 16. Details for Phenethylamines [unodc.org]

- 17. UNODC Early Warning Advisory (EWA) on New Psychoactive Substances (NPS) [unodc.org]

An In-Depth Technical Guide on Beta-Phenylmethamphetamine: IUPAC Name and Identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-phenylmethamphetamine (β-PM) is a potent central nervous system stimulant, structurally related to methamphetamine. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and various chemical identifiers. Detailed experimental protocols for its synthesis and analytical characterization are presented, alongside a summary of its known pharmacological properties. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical Identification and Properties

Beta-phenylmethamphetamine is systematically named N-methyl-1,1-diphenylpropan-2-amine according to IUPAC nomenclature.[1] It is also known by other synonyms such as N,α-dimethyl-β-phenyl-phenethylamine.[1] A comprehensive list of its identifiers and key chemical properties is provided in the tables below for easy reference.

Table 1: Chemical Identifiers for Beta-Phenylmethamphetamine

| Identifier | Value | Reference |

| IUPAC Name | N-methyl-1,1-diphenylpropan-2-amine | [1] |

| CAS Number | 768295-94-9 | [1] |

| PubChem CID | 201042 | [1] |

| SMILES | CC(C(C1=CC=CC=C1)C2=CC=CC=C2)NC | [1] |

| InChI | InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 | [1] |

| InChIKey | YZFPOMOQFPMBPK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of Beta-Phenylmethamphetamine

| Property | Value | Unit |

| Molecular Formula | C₁₆H₁₉N | |

| Molecular Weight | 225.33 | g/mol |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~178 (at 10 Torr) | °C |

| pKa | ~10.48 (Predicted) |

Experimental Protocols